5-Fluoro-2,4-dimethoxyaniline

Catalog No.
S682123
CAS No.
195136-65-3
M.F
C8H10FNO2
M. Wt
171.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluoro-2,4-dimethoxyaniline

CAS Number

195136-65-3

Product Name

5-Fluoro-2,4-dimethoxyaniline

IUPAC Name

5-fluoro-2,4-dimethoxyaniline

Molecular Formula

C8H10FNO2

Molecular Weight

171.17 g/mol

InChI

InChI=1S/C8H10FNO2/c1-11-7-4-8(12-2)6(10)3-5(7)9/h3-4H,10H2,1-2H3

InChI Key

QOIDQMOZTRAYET-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1N)F)OC

Canonical SMILES

COC1=CC(=C(C=C1N)F)OC

5-Fluoro-2,4-dimethoxyaniline is an organic compound characterized by the presence of a fluorine atom and two methoxy groups attached to an aniline structure. Its chemical formula is C10H12FNO2, and it features a molecular weight of approximately 197.21 g/mol. The compound is recognized for its potential applications in medicinal chemistry and material science due to its unique electronic properties and structural characteristics.

There is no current information available regarding a specific mechanism of action for 5-F-2,4-DMA.

As with any new compound, proper safety precautions should be taken when handling 5-F-2,4-DMA due to the lack of specific data. Here are some general safety considerations for aromatic amines:

  • Potential skin and respiratory tract irritation: Aromatic amines can irritate the skin, eyes, and respiratory system upon contact or inhalation [].
  • Potential genotoxicity: Some aromatic amines have been linked to genotoxicity, meaning they can damage genetic material [].
Typical of aniline derivatives. These include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Electrophilic Aromatic Substitution: The presence of the methoxy groups enhances the electron density on the aromatic ring, facilitating electrophilic substitution reactions.
  • Reduction Reactions: The compound can undergo reduction to yield corresponding amines or other derivatives.

Research indicates that compounds similar to 5-fluoro-2,4-dimethoxyaniline exhibit significant biological activities, particularly as enzyme inhibitors. For instance, derivatives of fluorinated anilines have been studied for their ability to inhibit α-glucosidase, which is crucial for managing blood glucose levels in diabetic patients . The introduction of fluorine may enhance metabolic stability and improve pharmacodynamic properties .

5-Fluoro-2,4-dimethoxyaniline can be synthesized through several methods:

  • Direct Fluorination: Starting from 2,4-dimethoxyaniline, fluorination can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions.
  • Methoxy Group Introduction: The synthesis may involve the methylation of aniline derivatives using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
  • Condensation Reactions: Condensation with appropriate aldehydes followed by reduction processes could also yield this compound.

5-Fluoro-2,4-dimethoxyaniline has several notable applications:

  • Pharmaceuticals: It serves as a precursor in the synthesis of various pharmaceutical agents due to its biological activity.
  • Dyes and Pigments: The compound can be utilized in the production of dyes owing to its vivid color properties derived from its aromatic structure.
  • Material Science: It may be used in the development of polymers and other materials that require specific electronic properties.

Interaction studies involving 5-fluoro-2,4-dimethoxyaniline often focus on its binding affinity with biological targets such as enzymes and receptors. Molecular docking studies suggest that the compound can effectively interact with α-glucosidase, showcasing potential as an antidiabetic agent . Additionally, its interactions with other biomolecules can provide insights into its pharmacological profiles.

5-Fluoro-2,4-dimethoxyaniline shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2,4-DimethoxyanilineTwo methoxy groups on anilineLacks fluorine atom; less potent as enzyme inhibitor
5-FluoroanilineOne fluorine atomMore potent than 2,4-dimethoxyaniline due to fluorine
3-Fluoro-4-methoxyanilineOne methoxy group and one fluorineDifferent position of substituents alters reactivity
5-Chloro-2,4-dimethoxyanilineChlorine instead of fluorineDifferent halogen impacts electronic properties

The uniqueness of 5-fluoro-2,4-dimethoxyaniline lies in its combination of both electron-withdrawing (fluorine) and electron-donating (methoxy) groups, which significantly influence its reactivity and biological activity compared to similar compounds.

XLogP3

1.3

Wikipedia

5-fluoro-2,4-dimethoxyaniline

Dates

Modify: 2023-08-15

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